Methyl 2-chloro-5-iodothiazole-4-carboxylate

Description

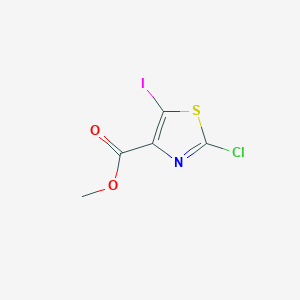

Methyl 2-chloro-5-iodothiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with chlorine at position 2, iodine at position 5, and a methyl ester group at position 4. The thiazole core is a five-membered aromatic ring containing sulfur and nitrogen, which confers unique electronic and steric properties. The presence of halogen atoms (Cl and I) and the ester group makes this compound a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules or metal-catalyzed cross-coupling reactions .

Properties

IUPAC Name |

methyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO2S/c1-10-4(9)2-3(7)11-5(6)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYJIXXKUNSWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732095 | |

| Record name | Methyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235034-78-2 | |

| Record name | Methyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 2-chloro-5-iodothiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has shown potential as a bioactive molecule, with applications in drug discovery and development. Medicine: It is explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Industry: The compound is used in the development of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which Methyl 2-chloro-5-iodothiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent types, positions, and functional groups. Below is a systematic comparison based on key derivatives identified in recent literature and chemical databases:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

| CAS No. | Compound Name | Substituents (Positions) | Similarity Score | Key Differences |

|---|---|---|---|---|

| 135925-33-6 | Methyl 2-chloro-5-iodothiazole-4-carboxylate | Cl (2), I (5), COOCH3 (4) | Reference (1.00) | Reference compound |

| 1784463-68-8 | Methyl 5-chlorothiazole-4-carboxylate | Cl (5), COOCH3 (4) | 0.90 | Halogen position swapped (Cl at 5 vs. 2) |

| 41731-52-6 | Ethyl 2-chlorothiazole-4-carboxylate | Cl (2), COOCH2CH3 (4) | 0.85 | Ethyl ester vs. methyl ester |

| 1235034-76-0 | Methyl 2-amino-5-iodothiazole-4-carboxylate | NH2 (2), I (5), COOCH3 (4) | 0.98 | Amino group replaces Cl at position 2 |

| 900530-64-5 | Ethyl 5-iodothiazole-4-carboxylate | I (5), COOCH2CH3 (4) | 0.86 | No Cl substituent; ethyl ester |

Substituent Effects on Reactivity and Properties

Halogen Substituents (Cl vs. I): The iodine atom at position 5 in the target compound provides a heavier halogen, which enhances polarizability and facilitates participation in halogen bonding or Suzuki-Miyaura cross-coupling reactions. In contrast, Methyl 5-chlorothiazole-4-carboxylate (CAS 1784463-68-8) lacks this iodine, reducing its utility in heavy-metal-catalyzed reactions . Chlorine at position 2 increases electrophilicity at the thiazole ring, making the compound more reactive toward nucleophilic substitution compared to its amino-substituted analog (CAS 1235034-76-0) .

Ester Group Variations:

- Ethyl esters (e.g., CAS 41731-52-6) exhibit slightly lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity. This impacts their applicability in aqueous-phase reactions .

Amino vs. Chloro Substituents: The amino-substituted derivative (CAS 1235034-76-0) shows enhanced hydrogen-bonding capacity, which could improve crystallization or binding affinity in drug design. However, it lacks the electrophilic chlorine required for certain coupling reactions .

Physicochemical Properties

- Melting Point: Halogen size impacts melting points; iodine’s larger atomic radius may lower the melting point compared to chloro analogs due to reduced packing efficiency in crystals.

- Solubility: Methyl esters generally exhibit higher solubility in organic solvents (e.g., DCM, THF) than ethyl esters .

Biological Activity

Methyl 2-chloro-5-iodothiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure can be represented as follows:

The presence of halogen atoms (chlorine and iodine) enhances its reactivity and biological activity, making it a valuable scaffold in drug design.

Target Enzymes

This compound primarily interacts with various enzymes, influencing biochemical pathways critical for cellular function. Notably, it has been shown to inhibit:

- UDP-N-acetylmuramate/L-alanine ligase : This enzyme is essential for bacterial cell wall synthesis, making it a target for antimicrobial activity.

- Glycolytic enzymes : Such as hexokinase and pyruvate kinase, which are crucial for energy metabolism.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Klebsiella pneumoniae | 12.5 µg/mL |

| Pseudomonas aeruginosa | 12.5 µg/mL |

These findings indicate that the compound possesses potent antibacterial activity, comparable to established antibiotics .

Antifungal Activity

The compound also demonstrates antifungal properties, with MIC values ranging from 1.56 to 6.25 µg/mL against various fungal strains such as Aspergillus and Candida species .

Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MGC803 (gastric carcinoma) | 3.15 ± 1.68 |

| HCT116 (colon carcinoma) | 8.17 ± 1.89 |

| HeLa (cervical carcinoma) | 5.4 ± 0.05 |

These results suggest that the compound could serve as a lead compound for developing new anticancer therapies .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as an alternative treatment for resistant bacterial infections .

Study on Antitumor Activity

A recent investigation into the cytotoxic effects of this compound on HeLa cells showed that it induces apoptosis through the activation of caspase pathways. The presence of halogen substituents was found to enhance its antiproliferative effects significantly .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound is moderately soluble in organic solvents, facilitating absorption in biological systems.

- Distribution : It localizes primarily in the cytoplasm and mitochondria, where it interacts with metabolic enzymes.

- Metabolism : It undergoes hepatic metabolism, which may influence its bioavailability and efficacy.

Toxicity studies indicate that while the compound exhibits antimicrobial and anticancer properties, caution is warranted due to potential cytotoxic effects at higher concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.